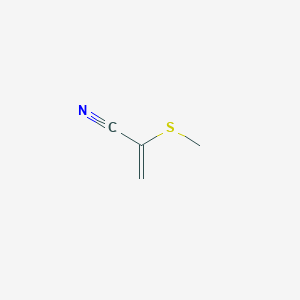
2-Propenenitrile, 2-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenenitrile, 2-(methylthio)-, also known by its chemical formula C4H5NS, is an organic compound that belongs to the nitrile family. This compound is characterized by the presence of a nitrile group (-CN) and a methylthio group (-SCH3) attached to a propenenitrile backbone. It is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Propenenitrile, 2-(methylthio)- can be synthesized through several methods. One common approach involves the reaction of propenenitrile with methylthiol in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the production of 2-Propenenitrile, 2-(methylthio)- often involves the catalytic hydrogenation of acrylonitrile in the presence of methylthiol. This method is favored due to its scalability and cost-effectiveness. The reaction is carried out in a reactor under controlled temperature and pressure conditions to ensure optimal yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenenitrile, 2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methylthio group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and thioethers.
Wissenschaftliche Forschungsanwendungen
2-Propenenitrile, 2-(methylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2-Propenenitrile, 2-(methylthio)- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylthio group can undergo oxidation and substitution reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylonitrile: Similar in structure but lacks the methylthio group.
Propionitrile: Contains a nitrile group but has a different alkyl chain.
Butyronitrile: Another nitrile compound with a longer carbon chain.
Uniqueness
2-Propenenitrile, 2-(methylthio)- is unique due to the presence of both a nitrile and a methylthio group, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
10568-85-1 |
|---|---|
Molekularformel |
C4H5NS |
Molekulargewicht |
99.16 g/mol |
IUPAC-Name |
2-methylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C4H5NS/c1-4(3-5)6-2/h1H2,2H3 |
InChI-Schlüssel |
ICBIWDSHOGCZMM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




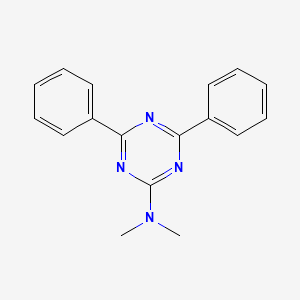
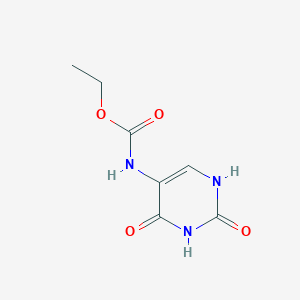
![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
![8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14721155.png)
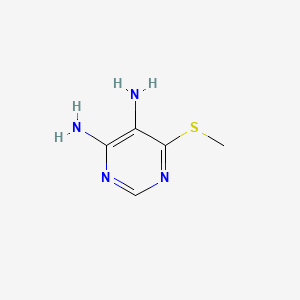
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
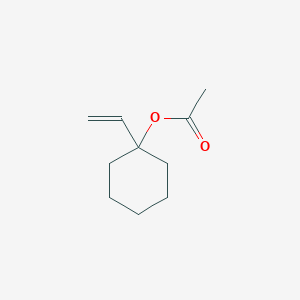
![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
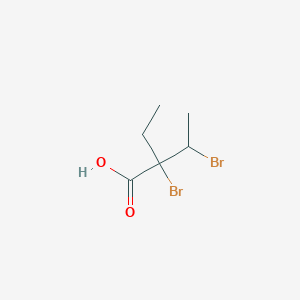
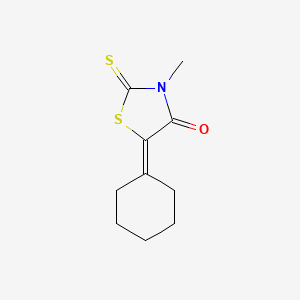
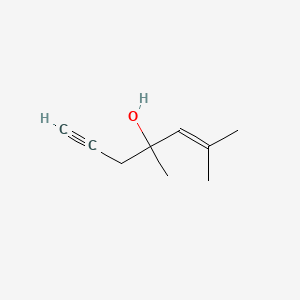
![4,4'-Spirobi[[1]benzopyran]-2,2'(3H,3'H)-dione](/img/structure/B14721217.png)
